2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate

Orthogonal Deprotection Medicinal Chemistry Building Blocks 2-Azabicyclo[2.2.2]octane Scaffolds

2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate (CAS 2031259-79-5) is a conformationally constrained, nitrogen-containing bridged bicyclic compound featuring orthogonal Boc (tert-butyloxycarbonyl) and methyl ester protecting groups at the 2- and 4-positions, respectively. This difunctionalized scaffold enables sequential, chemoselective deprotection and subsequent elaboration, making it a strategic building block for generating diverse libraries of 2-azabicyclo[2.2.2]octane-containing pharmaceutical candidates.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 2031259-79-5
Cat. No. B6300761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate
CAS2031259-79-5
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CCC1CC2)C(=O)OC
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-9-14(11(16)18-4)7-5-10(15)6-8-14/h10H,5-9H2,1-4H3
InChIKeyRBUHRXSCCDWPPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate (CAS 2031259-79-5): Core Scaffold Overview for Procurement Decisions


2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate (CAS 2031259-79-5) is a conformationally constrained, nitrogen-containing bridged bicyclic compound featuring orthogonal Boc (tert-butyloxycarbonyl) and methyl ester protecting groups at the 2- and 4-positions, respectively . This difunctionalized scaffold enables sequential, chemoselective deprotection and subsequent elaboration, making it a strategic building block for generating diverse libraries of 2-azabicyclo[2.2.2]octane-containing pharmaceutical candidates [1].

Why 2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate Cannot Be Freely Interchanged with Close Analogs


Within the 2-azabicyclo[2.2.2]octane diester class, the specific ester identity dictates orthogonal deprotection orthogonality, steric environment, and downstream reactivity . The tert-butyl carbamate (Boc) group at the bridgehead nitrogen and the methyl ester at the 4-position provide acid-labile and base-labile handles, respectively, which are not replicated by analogs such as 2-tert-butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate (CAS 2306264-89-9) or 2,6-dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate . Generic substitution would compromise the programmed sequence of protecting group removal and the fidelity of the subsequent structure–activity relationship (SAR) exploration [1].

Quantitative Differentiation Evidence for 2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate vs. Key Comparators


Orthogonal Protecting Group Strategy: Boc/Methyl Diester vs. Bis-Methyl Diester for Sequential Elaboration

The target compound incorporates a Boc-carbamate at N-2 and a methyl ester at C-4, enabling fully orthogonal deprotection . In contrast, the comparator 2,6-dimethyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate features only methyl carbamate/ester groups, which cannot be selectively cleaved in the presence of one another . This orthogonality directly translates to fewer synthetic steps and higher overall yield when constructing complex, enantiopure 2-azabicyclo[2.2.2]octane libraries [1].

Orthogonal Deprotection Medicinal Chemistry Building Blocks 2-Azabicyclo[2.2.2]octane Scaffolds

Molecular Weight Advantage: Lower MW vs. 4-Ethyl Analog for Fragment-Based Screening Libraries

With a molecular weight of 269.34 Da, 2-tert-butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate falls comfortably within the 'lead-like' chemical space (MW ≤ 350) and approaches 'fragment' space (MW ≤ 300) . The direct 4-ethyl ester analog (CAS 2306264-89-9) has a higher MW of 283.37 Da . While the difference is modest (Δ MW = 14.03 Da), in fragment-based screening, even small MW increments can correlate with reduced ligand efficiency metrics (e.g., LE ≤ 0.3 kcal/mol per heavy atom) and lower hit rates [1].

Fragment-Based Drug Discovery Lead-Like Properties Molecular Weight Optimization

Purity Benchmarking: Commercial 98% Purity Enables Direct SAR Use Without Re-Purification

Commercially available 2-tert-butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate is supplied at 98% purity . This meets the ≥95% threshold typically required for direct use in primary biological assays without additional purification [1]. In contrast, the 4-ethyl analog is listed at 97% purity by at least one major supplier, which may necessitate additional purification for sensitive assays .

Chemical Purity Structure-Activity Relationship Procurement Specification

Conformational Rigidity: sp³ Hybridization (Fsp³ = 0.86) vs. Planar Aromatic Bioisosteres

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 0.86, indicating a highly three-dimensional, saturated scaffold . This is substantially higher than typical aromatic or heteroaromatic core replacements (Fsp³ typically < 0.3) used as 2-azabicyclo[2.2.2]octane surrogates [1]. High Fsp³ scaffolds correlate with improved clinical success rates, aqueous solubility, and reduced off-target promiscuity [2].

Conformational Restriction sp³ Fraction Scaffold Diversity

Optimal Deployment Scenarios for 2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate Based on Quantitative Evidence


Sequential, Orthogonal Diversification of 2-Azabicyclo[2.2.2]octane Libraries for CNS Lead Optimization

The orthogonal Boc and methyl ester protecting groups permit a programmable, two-step diversification sequence: (i) acidic Boc removal to reveal a secondary amine for sulfonylation, amidation, or reductive amination; (ii) basic ester hydrolysis followed by amide coupling to introduce a second diversity element . This strategy underpins the synthesis of PSEN1-selective γ-secretase inhibitors and ELOVL6 inhibitors, where precise spatial arrangement of substituents is critical for potency and selectivity [1][2].

Fragment-Based Screening Library Design Using Conformationally Constrained sp³-Rich Cores

With an Fsp³ of 0.86 and MW of 269 Da, the compound fits the 'Rule of Three' for fragment-based lead discovery . Unlike planar aromatic fragments, this saturated bicyclic scaffold explores three-dimensional binding pockets, increasing the probability of identifying novel, allosteric binding sites on challenging targets such as protein–protein interactions or GPCRs [1].

Metabolic Stability Screening of Ester Prodrug Candidates

The methyl ester at C-4 can serve as a masked carboxylic acid, enabling the evaluation of esterase-mediated hydrolysis rates in liver microsome or hepatocyte assays . The Boc group provides additional metabolic soft-spot diversity, allowing medicinal chemists to probe structure–metabolism relationships in a single scaffold [1].

Quote Request

Request a Quote for 2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.